[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol
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Overview
Description
[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol: is an organic compound with the molecular formula C11H13F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl alcohol and 1,1,1-trifluoro-2-methylpropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow processes can further enhance the production capabilities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used. Sodium borohydride (NaBH4) is a common reducing agent for such reactions.
Substitution: The phenyl ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Alcohol derivatives
Substitution: Nitro compounds, halogenated compounds
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Biological Studies: It is used in studies to understand the interactions of trifluoromethyl-containing compounds with biological systems.
Industry:
Material Science: The compound is explored for its use in the development of new materials with unique properties, such as increased stability and reactivity.
Agrochemicals: It is used in the synthesis of agrochemical products, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
- [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]amine
- [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]ethanol
- [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]acetone
Comparison:
- Structural Differences: While these compounds share the trifluoromethyl group and phenyl ring, they differ in the functional groups attached to the phenyl ring (e.g., amine, ethanol, acetone).
- Chemical Properties: The presence of different functional groups affects their reactivity and chemical behavior. For example, the amine derivative may exhibit different basicity compared to the methanol derivative.
- Applications: Each compound has unique applications based on its chemical properties. The methanol derivative is often used in organic synthesis, while the amine derivative may be explored for its potential in pharmaceuticals.
Properties
IUPAC Name |
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-10(2,11(12,13)14)9-5-3-8(7-15)4-6-9/h3-6,15H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCHONHLDDABSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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